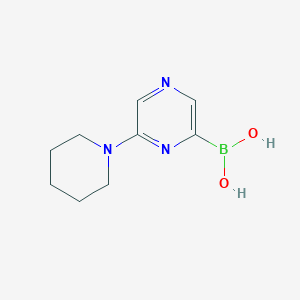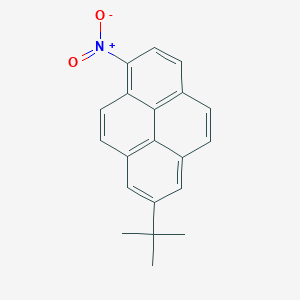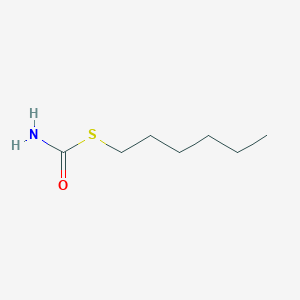
Carbamothioic acid, S-hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, S-hexyl ester, is an organic compound with the molecular formula C_8H_17NOS. It is a type of ester derived from carbamothioic acid and hexanol. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamothioic acid, S-hexyl ester, can be synthesized through the esterification of carbamothioic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound, involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to the required temperature, and the ester is separated from the reaction mixture through distillation.
Chemical Reactions Analysis
Types of Reactions: Carbamothioic acid, S-hexyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbamothioic acid and hexanol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Carbamothioic acid and hexanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters.
Scientific Research Applications
Carbamothioic acid, S-hexyl ester, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of carbamothioic acid, S-hexyl ester, involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release carbamothioic acid, which can then interact with enzymes or other biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other macromolecules.
Comparison with Similar Compounds
Carbamothioic acid, S-hexyl ester, can be compared with other esters of carbamothioic acid, such as:
- Carbamothioic acid, S-methyl ester
- Carbamothioic acid, S-ethyl ester
- Carbamothioic acid, S-propyl ester
Uniqueness: The uniqueness of this compound, lies in its specific alkyl chain length, which influences its physical and chemical properties. The hexyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications.
Properties
CAS No. |
51861-60-0 |
|---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
S-hexyl carbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3,(H2,8,9) |
InChI Key |
IJXJRILKDAQRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


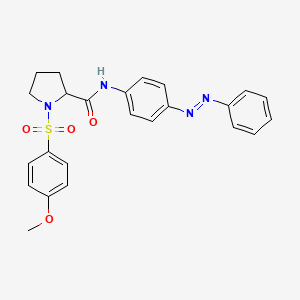
![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)



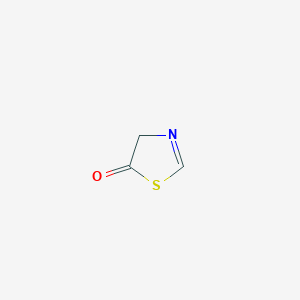
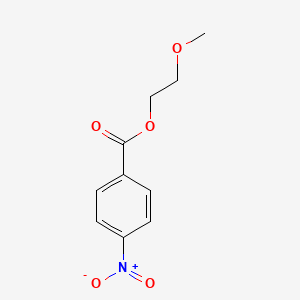
![3-chloro-4-ethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14139459.png)


![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)

